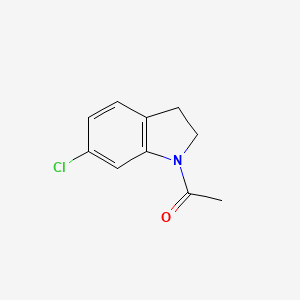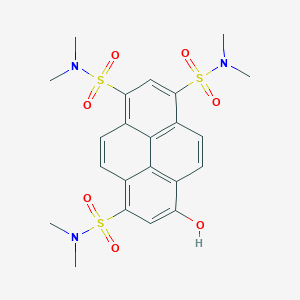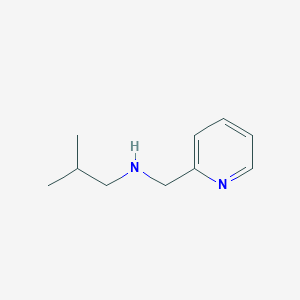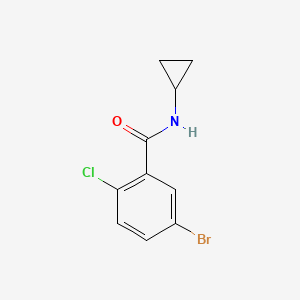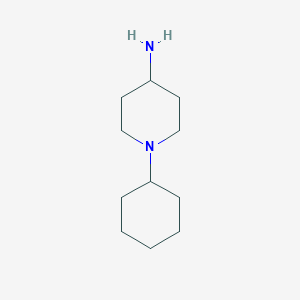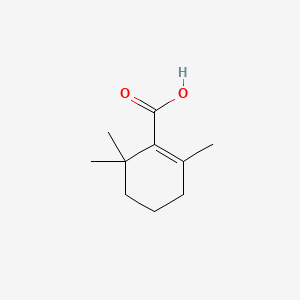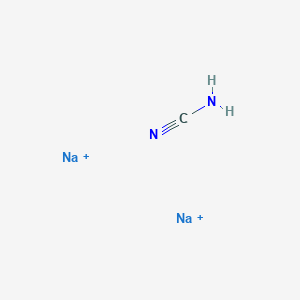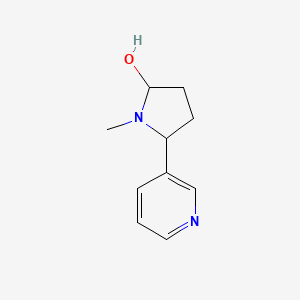
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol
描述
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is a chemical compound known for its presence as a metabolite of nicotine. It is structurally characterized by a pyrrolidine ring substituted with a methyl group and a pyridyl group. This compound is significant in various fields, including pharmacology and toxicology, due to its role in nicotine metabolism and its potential biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol typically involves the reduction of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
化学反应分析
Types of Reactions: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: As mentioned, it can be synthesized through the reduction of its corresponding pyrrolidinone.
Substitution: The pyridyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol has several scientific research applications:
Pharmacology: It is studied for its role as a nicotine metabolite and its potential effects on the central nervous system.
Toxicology: Used as a biomarker for nicotine exposure in biological samples such as blood, urine, and saliva.
Neuroscience: Investigated for its potential neuroprotective and cognitive-enhancing properties.
Analytical Chemistry: Employed in the development of analytical methods for detecting nicotine and its metabolites in various matrices.
作用机制
The mechanism of action of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol involves its interaction with nicotinic acetylcholine receptors in the brain. It is believed to exert neuroprotective effects by activating the Akt/GSK3/synaptophysin pathway, which enhances synaptic density and function in brain regions associated with learning and memory .
相似化合物的比较
Nicotine: The parent compound from which 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is derived.
1-Methyl-5-(3-pyridyl)-2-pyrrolidinone: The oxidized form of this compound.
Nornicotine: Another metabolite of nicotine with similar biological activities.
Uniqueness: this compound is unique due to its specific role as a nicotine metabolite and its potential neuroprotective effects. Unlike nicotine, it does not have the same addictive properties, making it a subject of interest for therapeutic applications .
属性
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHOSUVCRYJGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400754 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25110-79-6 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


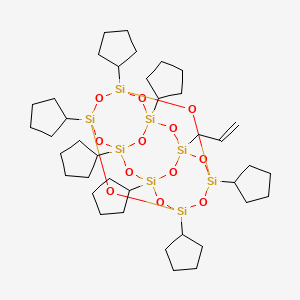
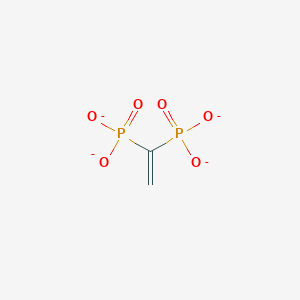
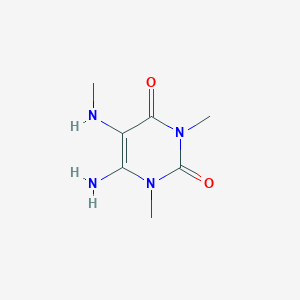
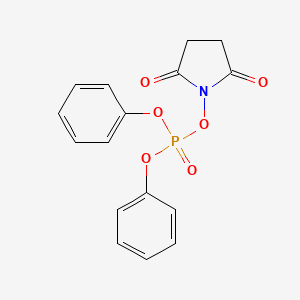
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
